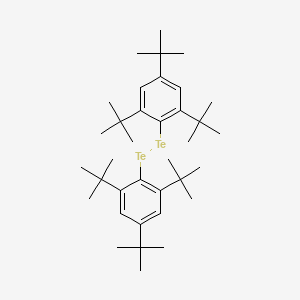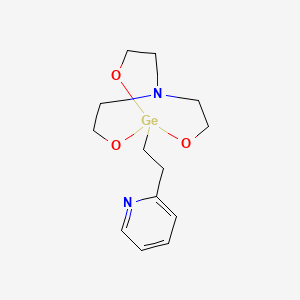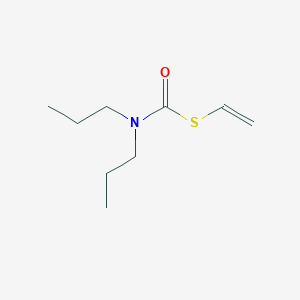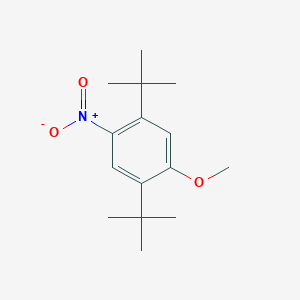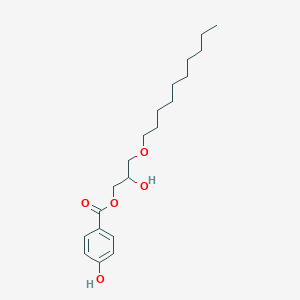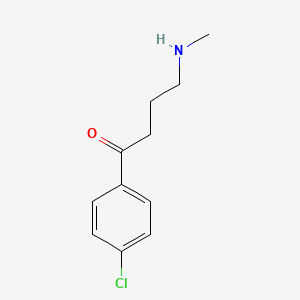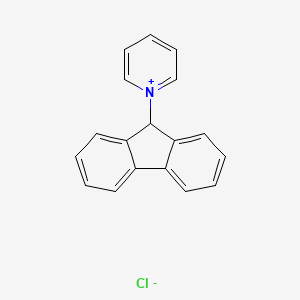
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride is a chemical compound with the molecular formula C18H14ClN. It is a derivative of pyridine and fluorene, and it is often used in various chemical reactions and research applications due to its unique structure and properties .
Métodos De Preparación
The synthesis of 1-(9H-Fluoren-9-yl)pyridin-1-ium chloride typically involves the reaction of 9H-fluorene with pyridine under specific conditions. The reaction is usually carried out in the presence of a chlorinating agent to introduce the chloride ion. Industrial production methods may involve more efficient and scalable processes, but the fundamental reaction remains similar .
Análisis De Reacciones Químicas
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Aplicaciones Científicas De Investigación
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and studies involving molecular interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of certain materials and chemicals.
Mecanismo De Acción
The mechanism by which 1-(9H-Fluoren-9-yl)pyridin-1-ium chloride exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(9H-Fluoren-9-yl)pyridinium: Similar in structure but without the chloride ion.
9-Fluorenylmethyl chloroformate: Another derivative of fluorene used in different chemical reactions.
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione: A compound with a similar fluorene structure but different functional groups.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
105878-62-4 |
|---|---|
Fórmula molecular |
C18H14ClN |
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C18H14N.ClH/c1-6-12-19(13-7-1)18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18;/h1-13,18H;1H/q+1;/p-1 |
Clave InChI |
ILNPBUZRGMROSZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)C2C3=CC=CC=C3C4=CC=CC=C24.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


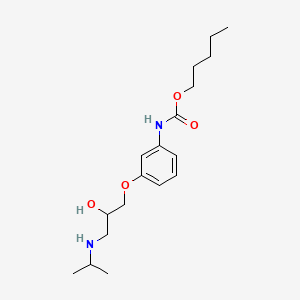
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
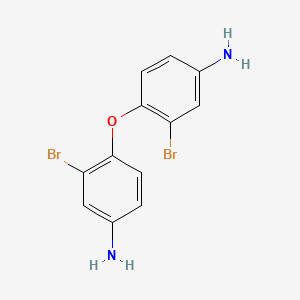


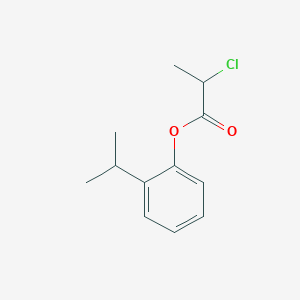
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
